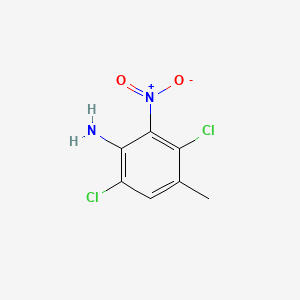

3,6-Dichloro-4-methyl-2-nitroaniline

Description

BenchChem offers high-quality 3,6-Dichloro-4-methyl-2-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Dichloro-4-methyl-2-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

19853-76-0 |

|---|---|

Molecular Formula |

C7H6Cl2N2O2 |

Molecular Weight |

221.037 |

IUPAC Name |

3,6-dichloro-4-methyl-2-nitroaniline |

InChI |

InChI=1S/C7H6Cl2N2O2/c1-3-2-4(8)6(10)7(5(3)9)11(12)13/h2H,10H2,1H3 |

InChI Key |

DPVPUNVOEZLJJV-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1Cl)[N+](=O)[O-])N)Cl |

Synonyms |

3,6-Dichloro-4-methyl-2-nitroaniline |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Properties and Synthetic Pathways of 3,6-Dichloro-4-methyl-2-nitroaniline: A Technical Guide

Introduction & Molecular Architecture

In the landscape of highly substituted aromatic compounds, 3,6-Dichloro-4-methyl-2-nitroaniline (CAS: 19853-76-0) represents a complex push-pull electronic system. This molecule serves as a critical intermediate in the development of advanced agrochemicals, specialized azo dyes, and targeted kinase inhibitors.

The molecular architecture of this compound features a benzene ring heavily decorated with functional groups: an electron-donating amine (-NH₂), an electron-withdrawing nitro group (-NO₂), a weakly activating methyl group (-CH₃), and two weakly deactivating but ortho/para-directing chlorine atoms (-Cl). Understanding the synergistic and antagonistic electronic effects of these substituents is paramount for researchers looking to functionalize or synthesize this molecule.

Physicochemical Properties

The distinct arrangement of electron-donating and electron-withdrawing groups imparts unique physicochemical characteristics to the molecule. The strong intramolecular hydrogen bonding between the amine and the adjacent nitro group significantly influences its solubility and melting point.

Table 1: Key Physicochemical Properties

| Property | Value / Description | Structural Causality |

| Molecular Formula | C₇H₆Cl₂N₂O₂ | Base toluidine scaffold with 2x Cl and 1x NO₂ substitutions. |

| Molecular Weight | 221.04 g/mol | Confirmed via exact mass analysis (LC-MS). |

| CAS Registry Number | 19853-76-0 | Unique identifier for the 3,6-dichloro-2-nitro-p-toluidine isomer. |

| Appearance | Yellow/Orange Crystalline Solid | Extended conjugation from the amine lone pair into the nitro group. |

| Solubility | Soluble in DCM, EtOAc, EtOH; Insoluble in H₂O | High lipophilicity driven by the dichloro and methyl substituents. |

| H-Bond Donors | 1 (-NH₂ group) | Primary amine capable of donating two hydrogen bonds. |

| H-Bond Acceptors | 3 (-NO₂ and -NH₂ groups) | Oxygen atoms of the nitro group and the nitrogen of the amine. |

Retrosynthetic Analysis & Regioselective Logic

The synthesis of highly substituted anilines requires meticulous control over Electrophilic Aromatic Substitution (EAS)[1]. Direct nitration of anilines is notoriously problematic; the strongly oxidizing nature of nitric acid degrades the free amine, while protonation in acidic media yields the meta-directing anilinium ion[2].

To bypass these issues, the synthesis of 3,6-dichloro-4-methyl-2-nitroaniline relies on a protection-nitration-deprotection sequence starting from 2,5-dichloro-4-methylaniline .

The Regioselectivity Mechanism

When the starting material is acetylated to form N-(2,5-dichloro-4-methylphenyl)acetamide, the aromatic ring is primed for highly specific regioselective nitration. The acetamido group (-NHAc) is a strong activating, ortho/para-directing group[3]. Because the para position (C4) is occupied by the methyl group, the electrophile is directed exclusively to the ortho positions (C6). Furthermore, the chlorine atom at C5 synergistically directs the incoming nitronium ion (NO₂⁺) to the C6 position[4].

Caption: Synergistic directing effects driving the regioselective nitration at the C6 position.

Experimental Protocols: A Self-Validating Workflow

The following three-step protocol describes the synthesis of the target compound. Each step incorporates self-validating analytical checkpoints to ensure structural integrity.

Caption: Step-by-step synthetic workflow from 2,5-dichloro-4-methylaniline to the target compound.

Step 1: Amine Protection (Acetylation)

Objective: Convert the primary amine to an acetamide to prevent oxidation and maintain ortho-directing capabilities[5].

-

Dissolve 10.0 g of 2,5-dichloro-4-methylaniline in 30 mL of glacial acetic acid within a 250 mL round-bottom flask.

-

Slowly add 1.2 equivalents of acetic anhydride (Ac₂O) while stirring at room temperature.

-

Heat the mixture to 60 °C for 1 hour.

-

Pour the mixture over crushed ice to precipitate the product. Filter, wash with cold water, and dry under vacuum.

-

Validation: IR spectroscopy will show the disappearance of the primary amine N-H doublet (~3300-3500 cm⁻¹) and the appearance of a strong amide C=O stretch at ~1650 cm⁻¹.

Step 2: Regioselective Nitration

Objective: Introduce the nitro group at the C6 position via the nitronium ion (NO₂⁺)[6].

-

Dissolve the protected intermediate in 25 mL of concentrated sulfuric acid (H₂SO₄) and cool to 0-5 °C in an ice-salt bath.

-

Prepare a nitrating mixture of 5 mL fuming nitric acid (HNO₃) and 5 mL concentrated H₂SO₄.

-

Add the nitrating mixture dropwise over 30 minutes, strictly maintaining the internal temperature below 5 °C to prevent over-nitration or ring degradation[7].

-

Stir for an additional 45 minutes at 5 °C, then pour over 200 g of crushed ice. Collect the yellow precipitate via vacuum filtration.

-

Validation: LC-MS will confirm a mass shift of +45 Da. ¹H NMR will reveal the loss of the C6 aromatic proton, leaving only a single aromatic singlet corresponding to the C5 proton.

Step 3: Deprotection (Hydrolysis)

Objective: Cleave the acetyl group to reveal the target 3,6-dichloro-4-methyl-2-nitroaniline.

-

Suspend the nitrated intermediate in 50 mL of ethanol and add 30 mL of 6M hydrochloric acid (HCl).

-

Reflux the mixture at 85 °C for 2-3 hours until TLC indicates complete consumption of the starting material.

-

Cool to room temperature and neutralize carefully with 10% NaOH until the pH reaches 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Validation: The return of the primary amine N-H doublet in the IR spectrum and the disappearance of the amide methyl singlet (~2.1 ppm) in the ¹H NMR spectrum confirm successful deprotection.

Analytical Characterization Signatures

To ensure absolute trustworthiness in the structural assignment of 3,6-dichloro-4-methyl-2-nitroaniline, researchers must rely on a matrix of analytical techniques. The table below outlines the definitive self-validating markers for this specific isomer.

Table 2: Self-Validating Analytical Markers

| Analytical Technique | Key Signal / Observation | Structural Significance |

| ¹H NMR (CDCl₃) | Singlet, ~7.5 ppm (1H) | Confirms the isolated aromatic proton at C5. The lack of coupling (J-value) proves the adjacent positions are substituted. |

| ¹H NMR (CDCl₃) | Singlet, ~2.4 ppm (3H) | Corresponds to the -CH₃ group at C4. |

| ¹H NMR (CDCl₃) | Broad singlet, ~6.0 ppm (2H) | Confirms the free -NH₂ protons (signal disappears upon D₂O shake). |

| IR Spectroscopy | ~1530 cm⁻¹ & 1350 cm⁻¹ | Asymmetric and symmetric N-O stretching, confirming the successful introduction of the nitro group. |

| LC-MS (ESI+) | m/z 221.0, 223.0, 225.0 | The 9:6:1 isotopic ratio perfectly matches the presence of two chlorine atoms on the aromatic ring. |

Conclusion

The synthesis and characterization of 3,6-dichloro-4-methyl-2-nitroaniline require a deep understanding of electrophilic aromatic substitution dynamics. By leveraging the synergistic directing effects of the acetamido and chloro groups, researchers can achieve high regioselectivity. The self-validating protocols outlined in this guide ensure that structural integrity is maintained throughout the synthetic lifecycle, providing a robust foundation for downstream applications in drug discovery and materials science.

References

-

Wikipedia Contributors. "Electrophilic aromatic substitution." Wikipedia. Available at:[Link][1]

-

Vedantu. "Preparation of p-Nitroacetanilide: Step-by-Step Guide." Vedantu. Available at:[Link][3]

-

JAAN's Science Class. "Nitration of acetanilide (Lab report)." Blogspot. Available at:[Link][5]

-

Master Organic Chemistry. "Activating and Deactivating Groups In Electrophilic Aromatic Substitution." Master Organic Chemistry. Available at:[Link][4]

-

UKEssays. "Nitration of Acetanilide and Methyl Benzoate." UKEssays. Available at:[Link][6]

-

Magritek. "Synthesis of p-Nitroaniline via a Multi-Step Sequence." Magritek. Available at:[Link][7]

Sources

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. :::JAAN's Science Class:::: Nitration of acetanilide (Lab report) [jscienceclass.blogspot.com]

- 6. ukessays.com [ukessays.com]

- 7. magritek.com [magritek.com]

Solubility data of 3,6-Dichloro-4-methyl-2-nitroaniline in organic solvents

An In-depth Technical Guide to the Solubility of Halogenated Nitroaromatic Compounds Focus: Solubility Profile of 3,6-Dichloro-4-methyl-2-nitroaniline and its Analogs in Organic Solvents

Executive Summary

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical physicochemical parameter that governs process development, formulation, and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 3,6-Dichloro-4-methyl-2-nitroaniline, a halogenated nitroaromatic compound representative of a class of molecules frequently encountered in medicinal and materials chemistry. Due to the limited availability of public data for this specific compound, this document leverages robust data from the structurally similar compound, 4-Methyl-2-nitroaniline, as a reliable proxy to explore solubility principles, experimental determination, and thermodynamic analysis.[1] We present detailed experimental protocols, analyze the impact of solvent properties on solubility, and apply thermodynamic models to correlate the experimental data, offering a foundational resource for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility

Solubility, defined as the equilibrium concentration of a solute in a saturated solution at a given temperature and pressure, is a fundamental property in chemical and pharmaceutical sciences.[2] For an API, solubility directly influences its dissolution rate and, consequently, its absorption and bioavailability. In process chemistry, knowledge of solubility is essential for designing and optimizing crystallization, purification, and formulation processes to ensure high yield and purity.[3]

The compound class of halogenated nitroanilines is prevalent in the synthesis of dyes, agrochemicals, and pharmaceuticals.[4][5] Molecules like 3,6-Dichloro-4-methyl-2-nitroaniline possess multiple functional groups (amino, nitro, chloro, methyl) that contribute to complex solute-solvent interactions, making their solubility profiles highly dependent on the choice of solvent. This guide aims to provide both the practical "how-to" for solubility determination and the theoretical framework for understanding the observed results.

Experimental Methodology for Solubility Determination

Obtaining accurate and reproducible solubility data hinges on a rigorously controlled experimental protocol. The isothermal equilibrium or "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[3][6][7]

Materials and Equipment

-

Solute: High-purity 3,6-Dichloro-4-methyl-2-nitroaniline or a suitable analog (e.g., 4-Methyl-2-nitroaniline).

-

Solvents: Analytical or HPLC grade organic solvents of interest.

-

Equipment:

-

Analytical balance (±0.0001 g)

-

Temperature-controlled orbital shaker or water bath

-

Sealed glass vials (e.g., 20 mL screw-cap vials)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Calibrated analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

-

Isothermal Saturation Protocol

The objective is to achieve a thermodynamic equilibrium between the undissolved solid solute and the saturated solution at a constant temperature.[2]

-

Preparation of Supersaturated Solutions: Add an excess amount of the solid solute to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that saturation has been achieved.[1][2]

-

Solvent Addition: Add a known volume or mass of the selected solvent to each vial.

-

Equilibration: Securely cap the vials to prevent solvent evaporation and place them in a temperature-controlled shaker.[1][7] Agitate the mixtures for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to confirm equilibrium by measuring the concentration at different time points (e.g., 24h, 48h, 72h) until two consecutive measurements are statistically identical.[2]

-

Phase Separation: After equilibration, allow the vials to rest at the set temperature for a short period (e.g., 2-4 hours) to let the suspended solid settle. For fine suspensions, centrifugation is recommended to separate the undissolved solid from the saturated solution.[6]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed vial to remove any remaining microscopic particles.

-

Quantification:

-

Gravimetric Method: The simplest quantification technique involves weighing the filtered aliquot, evaporating the solvent to dryness under controlled conditions (e.g., in an oven at a temperature below the solute's melting point), and weighing the remaining solid residue.[2] The solubility can be calculated from the mass of the solute and the mass of the solvent.

-

Instrumental Analysis: For higher accuracy or lower solubilities, a specific analytical method like HPLC-UV is preferred.[1][4] The filtered saturated solution is precisely diluted with a suitable solvent to fall within the linear range of a pre-established calibration curve. The concentration is then determined, and the original solubility is back-calculated, accounting for the dilution factor.[1][7]

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the isothermal saturation method for solubility determination.

Caption: Derivation of thermodynamic properties from solubility data.

Conclusion

This technical guide has outlined the critical importance of solubility data for halogenated nitroaromatic compounds like 3,6-Dichloro-4-methyl-2-nitroaniline. By leveraging data from a close structural analog, we have demonstrated the profound influence of solvent choice and temperature on solubility. The guide provides a detailed, self-validating experimental protocol for the isothermal saturation method, enabling researchers to generate high-quality, reproducible data. Furthermore, the application of thermodynamic models such as the Apelblat and van't Hoff equations allows for robust data correlation and provides deeper insight into the dissolution process. This foundational knowledge is indispensable for scientists in process chemistry and drug development to make informed decisions regarding solvent selection, purification strategies, and formulation design.

References

-

Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. (2021). MDPI. [Link]

-

Determination of Solubility by Gravimetric Method. (n.d.). Pharmaffinity. [Link]

-

Determination and calculation for solubility of m-nitroaniline and its mixture in supercritical carbon dioxide. (2025). ResearchGate. [Link]

-

Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. (n.d.). ResearchGate. [Link]

-

Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]

-

Solubility of p-Nitroaniline in Supercritical Carbon Dioxide with and without Mixed Cosolvents. (2013). Journal of Chemical & Engineering Data, ACS Publications. [Link]

-

Chapter 12: Gravimetric Methods of Analysis. (n.d.). uobabylon.edu.iq. [Link]

-

RSC Advances. (n.d.). RSC Publishing. [Link]

-

Thermodynamic modeling of gas solubility in ionic liquids using equations of state. (n.d.). ResearchGate. [Link]

-

Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. (2023). PMC, National Center for Biotechnology Information. [Link]

-

2,6-Dichloro-4-nitroaniline. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

-

Gravimetric Analysis (Experiment). (2026). Chemistry LibreTexts. [Link]

-

Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process. (2019). MDPI. [Link]

-

Apelblat equation and λh equation fitting parameters of vanillin in... (n.d.). ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. CAS 89-63-4: 4-Chloro-2-nitroaniline | CymitQuimica [cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Melting and Boiling Points of Substituted Nitroanilines, with a Focus on 3,6-Dichloro-4-methyl-2-nitroaniline

Executive Summary

Introduction: The Critical Role of Physical Properties

In the realm of drug development and chemical synthesis, the melting and boiling points of a compound are fundamental physical constants. These properties serve as primary indicators of purity and are critical for identification.[1] A pure crystalline solid will exhibit a sharp, well-defined melting point, typically within a narrow range of 0.5-1.0°C.[1] Conversely, the presence of impurities leads to a depression and broadening of the melting point range, a phenomenon known as melting point depression.[1]

The boiling point, defined as the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, is equally vital.[2][3] It provides insight into a compound's volatility and the strength of its intermolecular forces.[2][4] For a compound like 3,6-Dichloro-4-methyl-2-nitroaniline, which is likely a solid at room temperature, the boiling point would be determined under reduced pressure to prevent decomposition at high temperatures.

Structural Influences on Melting and Boiling Points

The specific arrangement of substituents on the aniline ring profoundly impacts its physical properties due to variations in intermolecular forces (van der Waals forces, dipole-dipole interactions, and hydrogen bonding) and molecular symmetry.[2][5]

-

Intermolecular Forces: The nitro (-NO₂) and chloro (-Cl) groups are strongly electron-withdrawing, creating significant molecular dipoles. The amino (-NH₂) group can act as a hydrogen bond donor, while the nitro group can act as a hydrogen bond acceptor. The relative positions of these groups dictate the potential for both intramolecular and intermolecular hydrogen bonding.

-

Molecular Symmetry and Packing: Symmetrical molecules tend to pack more efficiently into a crystal lattice.[2][5] This efficient packing requires more energy to disrupt, leading to a higher melting point.[2][5]

-

Molecular Weight: Generally, as molecular weight increases, van der Waals forces become stronger, leading to higher boiling points.[4][6]

For 3,6-Dichloro-4-methyl-2-nitroaniline, the two chlorine atoms, the methyl group, and the nitro group create a sterically hindered and electronically complex environment around the amino group, which will influence its melting and boiling characteristics.

Physicochemical Data of 3,6-Dichloro-4-methyl-2-nitroaniline and Related Isomers

As of the date of this publication, specific, experimentally verified melting and boiling point data for 3,6-Dichloro-4-methyl-2-nitroaniline are not available in major chemical databases. However, we can infer expected properties by examining related, well-characterized compounds. This comparative analysis is a cornerstone of chemical structure-property relationship studies.

| Compound Name | Molecular Formula | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| 2,6-Dichloro-4-nitroaniline | C₆H₄Cl₂N₂O₂ | 99-30-9 | 188 - 192[7] | 130 @ 0.27 kPa[7] |

| 2,4-Dichloro-6-nitroaniline | C₆H₄Cl₂N₂O₂ | 2683-43-4 | 101 - 103[8] | Data Not Available |

| 4-Methyl-2-nitroaniline | C₇H₈N₂O₂ | 89-62-3 | 115 - 116 | Data Not Available |

| 3-Chloro-6-methyl-2-nitroaniline | C₇H₇ClN₂O₂ | 13852-53-4 | Data Not Available | Data Not Available |

| 3-Chloro-2-methyl-4-nitroaniline | C₇H₇ClN₂O₂ | 64863-10-1 | Data Not Available | Data Not Available |

Data sourced from PubChem and commercial supplier catalogs where available. The absence of data for several isomers highlights the specialized nature of these compounds.

Based on the data for 2,6-Dichloro-4-nitroaniline, it is reasonable to hypothesize that 3,6-Dichloro-4-methyl-2-nitroaniline will also have a relatively high melting point and will likely require vacuum distillation to determine its boiling point without decomposition.

Experimental Determination Protocols

The following protocols are designed to be self-validating systems for the precise determination of melting and boiling points.

Protocol for Melting Point Determination (Capillary Method)

This method is the standard for determining the melting point of a crystalline solid.[9][10] Its accuracy relies on slow, controlled heating to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.[11]

Causality: A slow heating rate (~1-2°C per minute) near the melting point is critical.[11] If heated too quickly, the thermometer reading will lag behind the actual temperature of the sample, leading to an erroneously wide and high melting range.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the sample of 3,6-Dichloro-4-methyl-2-nitroaniline is completely dry and finely powdered.

-

Press the open end of a capillary tube into the sample powder.[12]

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. To ensure dense packing, drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop.[11]

-

-

Apparatus Setup (Thiele Tube Method):

-

Fill a Thiele tube with a suitable heating oil (e.g., mineral or silicone oil) to just above the top of the side arm.[13]

-

Attach the packed capillary tube to a calibrated thermometer using a small rubber band, ensuring the sample is aligned with the thermometer bulb. The rubber band must remain above the oil level to prevent it from dissolving.[14]

-

Insert the thermometer assembly into the Thiele tube, ensuring the bulb and sample are immersed in the oil but not touching the glass walls.[13]

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a micro-burner. The tube's design promotes convection currents, ensuring uniform heat distribution.[14]

-

Initially, heat rapidly to about 20°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute as you approach the melting point.

-

Record the temperature (T₁) at which the first droplet of liquid appears.

-

Record the temperature (T₂) at which the last solid crystal melts completely.

-

The melting point range is reported as T₁ - T₂.

-

-

Validation: Perform at least two measurements. Consistent results confirm the accuracy of the determination.

Protocol for Boiling Point Determination (Thiele Tube Micro Method)

For small sample quantities or compounds that may decompose at atmospheric pressure, this micro method is highly effective. It determines the temperature at which the liquid's vapor pressure equals the external pressure.

Causality: The principle relies on trapping a small bubble of vapor in an inverted capillary tube. As the apparatus cools, the vapor pressure inside the capillary drops. When the external pressure (atmospheric pressure) becomes greater than the vapor pressure, the liquid is forced back into the capillary. The temperature at which this occurs is the boiling point.[13][15]

Step-by-Step Methodology:

-

Sample Preparation:

-

Apparatus Setup:

-

Attach the fusion tube assembly to a calibrated thermometer with a rubber band, aligning the sample with the thermometer bulb.

-

Secure the assembly in a Thiele tube filled with heating oil, as described in the melting point protocol.

-

-

Measurement:

-

Heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the inverted capillary as the trapped air expands and the liquid begins to vaporize.[13][15]

-

Continue heating until a rapid and continuous stream of bubbles is observed. This indicates the temperature is just above the boiling point.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow and eventually stop.

-

Record the temperature at the precise moment the liquid is drawn back into the inverted capillary tube. This is the boiling point.[13][15]

-

-

Validation: Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for the complete characterization of the melting and boiling points of a novel or uncharacterized compound like 3,6-Dichloro-4-methyl-2-nitroaniline.

Caption: Workflow for Melting and Boiling Point Determination.

Conclusion

While the precise melting and boiling points of 3,6-Dichloro-4-methyl-2-nitroaniline require experimental determination, this guide provides the necessary theoretical foundation and practical, field-proven protocols for such a task. By understanding the influence of molecular structure on these key physical properties and by applying rigorous, validated experimental techniques, researchers can confidently characterize this and other novel compounds. The comparative data from related isomers serve as a valuable benchmark for predicting behavior and validating experimental results.

References

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

University of Calgary. (n.d.). Melting Point Determination. [Link]

-

Timstar. (2024, May 14). Melting Point: Using the Thiele Tube. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7430, 2,6-Dichloro-4-nitroaniline. PubChem. [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Wikipedia. (n.d.). Thiele tube. [Link]

-

BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. [Link]

-

PrepChem.com. (n.d.). Preparation of 2,6-dichloro-4-nitroaniline. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12953019, 3-Chloro-2-methyl-4-nitroaniline. PubChem. [Link]

-

Justia Patents. (1981, May 13). Process for the manufacture of 2,6-dichloro-4-nitroaniline, and the compound obtained by this process. [Link]

-

Master Organic Chemistry. (2025, August 27). Branching, and Its Affect On Melting and Boiling Points. [Link]

-

ResearchGate. (2010, April). Experimental thermochemical study of two chlorodinitroaniline isomers. [Link]

-

Mettler Toledo. (n.d.). What is Melting Point?. [Link]

-

Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. [Link]

-

MDPI. (2023, September 18). Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers. [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. [Link]

-

SSERC. (n.d.). Melting point determination. [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

-

Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution – The Mechanism. [Link]

-

Westlab. (2023, May 8). Measuring the Melting Point. [Link]

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]

-

SSERC. (n.d.). Melting point determination. [Link]

-

Chemistry LibreTexts. (n.d.). Boiling Point and Melting Point in Organic Chemistry. [Link]

-

MDPI. (2020, May 11). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]

-

Vijay Nazare via Weebly. (n.d.). Determination of Boiling Point (B.P):. [Link]

-

Stanford Research Systems. (n.d.). Melting Point Determination. [Link]

Sources

- 1. mt.com [mt.com]

- 2. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. 2,6-Dichloro-4-nitroaniline | C6H4Cl2N2O2 | CID 7430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,4-DICHLORO-6-NITROANILINE | 2683-43-4 [chemicalbook.com]

- 9. westlab.com [westlab.com]

- 10. thinksrs.com [thinksrs.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. byjus.com [byjus.com]

- 13. timstar.co.uk [timstar.co.uk]

- 14. Thiele tube - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. byjus.com [byjus.com]

A Comprehensive Technical Guide to the Crystal Structure Analysis of 3,6-Dichloro-4-methyl-2-nitroaniline

Introduction: The Significance of Structural Elucidation

3,6-Dichloro-4-methyl-2-nitroaniline belongs to the class of halogenated nitroaromatic compounds, which are crucial building blocks in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] The precise three-dimensional arrangement of atoms within a crystal lattice dictates many of a material's bulk properties, including its solubility, stability, and bioavailability. Therefore, a definitive crystal structure analysis is indispensable for understanding its chemical behavior and for rational drug design.

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the atomic and molecular structure of a crystalline solid.[2][3] This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are critical for establishing structure-property relationships.[4] This guide will detail the necessary steps to achieve a high-resolution crystal structure of the title compound, supplemented by other analytical techniques for a full physicochemical characterization.

Synthesis and Crystallization

A crucial prerequisite for single-crystal X-ray diffraction is the availability of high-purity, single crystals of suitable size and quality. The following sections outline a proposed synthetic route and crystallization methodologies.

Proposed Synthetic Pathway

The synthesis of 3,6-dichloro-4-methyl-2-nitroaniline can be approached through the chlorination and nitration of a suitable precursor, such as 4-methylaniline. The order of these reactions is critical to achieving the desired substitution pattern. A plausible route involves the protection of the amino group, followed by sequential chlorination and nitration, and concluding with deprotection. A similar strategy is employed for the synthesis of related compounds like 2,6-dichloro-4-nitroaniline.[5][6]

Experimental Protocol: Synthesis of 3,6-Dichloro-4-methyl-2-nitroaniline

-

Protection of the Amino Group: React 4-methylaniline with an appropriate protecting group, such as acetic anhydride, to form N-(4-methylphenyl)acetamide. This step is crucial to prevent oxidation of the amino group during subsequent nitration and to direct the incoming electrophiles.[7][8]

-

Chlorination: The protected intermediate is then subjected to chlorination. A common method involves the use of chlorine gas in an acidic medium, such as hydrochloric acid.[6] The reaction conditions, including temperature and acid concentration, must be carefully controlled to favor dichlorination at the 2- and 5-positions relative to the acetamido group.

-

Nitration: The dichlorinated intermediate is nitrated using a mixture of concentrated nitric acid and sulfuric acid.[8] The acetamido group will direct the nitro group to the ortho position, which is sterically less hindered.

-

Deprotection: The final step is the hydrolysis of the protecting group under acidic or basic conditions to yield the target compound, 3,6-dichloro-4-methyl-2-nitroaniline.[7]

-

Purification: The crude product should be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of acetic acid and alcohol, to obtain a high-purity sample for crystallization trials.[5]

Crystallization Methodologies

Obtaining diffraction-quality single crystals is often the most challenging step. Several techniques should be systematically explored.

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

The choice of solvent is critical and can be guided by the solubility of the compound. A moderately soluble solvent is often ideal.

Single-Crystal X-ray Diffraction Analysis

SC-XRD provides detailed information about the crystal's internal lattice, including unit cell dimensions, bond lengths, and bond angles.[3]

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[3][4] Data is collected by rotating the crystal and recording the diffraction pattern at various orientations.[2] Modern diffractometers are typically equipped with a CCD or pixel array detector for efficient data acquisition.[4][9]

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

-

Crystal Mounting: A single crystal of appropriate dimensions (typically 0.1-0.3 mm) is selected under a microscope and mounted on a glass fiber or a cryoloop.

-

Diffractometer Setup: The crystal is mounted on the goniometer head of the diffractometer. The X-ray source (e.g., Cu Kα or Mo Kα radiation) and detector are configured.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of frames. The data collection temperature is often maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.[4]

Structure Solution and Refinement

The collected diffraction data is processed to determine the three-dimensional arrangement of atoms in the crystal.

-

Data Reduction: The raw diffraction intensities are corrected for various experimental factors (e.g., Lorentz and polarization effects) to obtain the structure factor amplitudes.

-

Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares minimization procedure to achieve the best possible fit between the observed and calculated structure factors. The quality of the final structure is assessed by the R-factor, with a lower value indicating a better fit. For a well-resolved structure, an R-factor of around 0.05 or less is expected.

The expected crystal structure of 2,6-dichloro-4-nitroaniline, a closely related compound, is monoclinic with the space group P2₁/c.[10] It is plausible that 3,6-dichloro-4-methyl-2-nitroaniline will crystallize in a similar space group.

Complementary Analytical Characterization

To provide a comprehensive understanding of the compound, SC-XRD should be complemented by other analytical techniques.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Expected characteristic vibrational modes for 3,6-dichloro-4-methyl-2-nitroaniline are summarized in the table below, based on data for similar nitroaniline derivatives.[11][12]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1550 |

| Nitro (NO₂) | Symmetric Stretching | 1330 - 1370 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C-Cl | Stretching | 600 - 800 |

| C-N | Stretching | 1250 - 1350 |

-

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Nitroaniline derivatives typically exhibit strong absorption bands in the UV-Vis region due to π-π* and n-π* transitions.[13]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[14]

Thermal Analysis

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques are used to study the thermal stability of the compound, including its melting point and decomposition temperature.[15][16] Understanding the thermal behavior is crucial for applications where the material may be exposed to elevated temperatures.

Visualizing the Workflow

The overall workflow for the crystal structure analysis of 3,6-dichloro-4-methyl-2-nitroaniline can be visualized as a logical progression from synthesis to final structural elucidation.

Caption: Workflow for the structural analysis of 3,6-dichloro-4-methyl-2-nitroaniline.

Conclusion

This technical guide provides a comprehensive roadmap for the determination of the crystal structure of 3,6-dichloro-4-methyl-2-nitroaniline. By following the outlined protocols for synthesis, crystallization, single-crystal X-ray diffraction, and complementary analyses, researchers can obtain a detailed and unambiguous understanding of the compound's solid-state structure. This information is invaluable for its potential applications in drug development, materials science, and synthetic chemistry, enabling a deeper insight into its structure-property relationships.

References

- Vertex AI Search. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?

- Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC.

- BenchChem. Technical Guide: Spectroscopic Analysis of N-(2-Ethoxyethyl)-2-nitroaniline.

- ThermoFisher. (2021, April 3). Single Crystal X-Ray Diffraction of Materials.

- Unknown. Single Crystal X-ray Diffraction and Structure Analysis.

- Improved Pharma. (2025, July 18). Single Crystal X-Ray Structure Determination.

- Máximo-Canadas, M., & Borges, I. (2023). Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. ResearchGate.

- Bin Selim, E. A., Al–Douh, M. H., & Yusr, K. M. (2024). New Nitro Diazo Dye Vanillin Derivatives, Synthesis and Characterization. Journal of Education for Pure Science-University of Thi-Qar.

- Prince, B. J., et al. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. PMC.

- S. Sudha, et al. GROWTH AND CHARACTERIZATION OF PROMISING NLO CRYSTAL: META NITROANILINE. Rasayan Journal of Chemistry.

- Alam, J., et al. (2019). Synthesis, characterization and physicochemical studies of copolymers of aniline and 3-nitroaniline. ResearchGate.

- Cantillo, D., & Kappe, C. O. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, ACS Publications.

- PrepChem.com. Preparation of 2,6-dichloro-4-nitroaniline.

- Monogarov, K. A., et al. Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety. RSC Publishing.

- Senuta, V. V., et al. (2009). Differential kinetic thermal lens determination of aniline and 4-nitroaniline. R Discovery.

- Zhang, J., et al. (2024). Theoretical mechanistic insights on the thermal and acid-catalyzed rearrangements of N-methyl- N-nitroanilines. PubMed.

- BenchChem. Application Note and Protocol: Nitration of 3,6-dichloro-2,4-difluoroaniline.

- Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence.

- Siddiqui, H. L., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI.

- Patsnap Eureka. (2018, March 6). 4-methyl-2-nitroaniline synthesis method.

- PubChem. 3-Chloro-2-methyl-4-nitroaniline.

- AChemBlock. (2026, February 21). 4,6-Dichloro-2-methyl-3-nitroaniline 95%.

- NIST. 2,4-Dichloro-6-nitroaniline. WebBook.

- ChemScene. 3,6-Dichloro-2-nitroaniline.

- Sigma-Aldrich. 4-Methyl-2-nitroaniline.

- Justia Patents. (1981, May 13). Process for the manufacture of 2,6-dichloro-4-nitroaniline, and the compound obtained by this process.

- Hughes, D. L., & Trotter, J. (1971). Crystal structure of 2,6-dichloro-4-nitroaniline. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2181-2184.

- Wikipedia. 2,6-Dichloro-4-nitroaniline.

- Sigma-Aldrich. 2,6-Dichloro-4-nitroaniline.

Sources

- 1. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene | MDPI [mdpi.com]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. improvedpharma.com [improvedpharma.com]

- 5. prepchem.com [prepchem.com]

- 6. patents.justia.com [patents.justia.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. magritek.com [magritek.com]

- 9. geo.umass.edu [geo.umass.edu]

- 10. Crystal structure of 2,6-dichloro-4-nitroaniline - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. New Nitro Diazo Dye Vanillin Derivatives, Synthesis and Characterization | Al-Nahrain Journal of Science [anjs.edu.iq]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Diazotization Protocols for 3,6-Dichloro-4-methyl-2-nitroaniline

Executive Summary

In the realm of synthetic organic chemistry and drug development, the diazotization of heavily substituted, electron-deficient aromatic amines presents a formidable kinetic and thermodynamic challenge. This application note provides a comprehensive, field-validated methodology for the diazotization of1 (CAS 19853-76-0)[1]. By replacing standard aqueous conditions with a highly electrophilic nitrosylsulfuric acid (NSA) system, researchers can achieve complete conversion of this sterically hindered and electronically deactivated substrate into a reactive diazonium intermediate, suitable for downstream Sandmeyer reactions or reductions.

Mechanistic Rationale & Chemical Challenges

The substrate, 3,6-Dichloro-4-methyl-2-nitroaniline, epitomizes the limits of standard diazotization due to two compounding factors:

-

Steric Shielding: The primary amine is flanked by an ortho-nitro group and an ortho-chloro group, physically blocking the approach of bulky nitrosating agents.

-

Electronic Deactivation: The strong electron-withdrawing inductive and mesomeric effects of the -NO₂ and two -Cl substituents severely deplete the electron density on the nitrogen atom. This renders the amine exceptionally weakly basic and poorly nucleophilic[2].

Standard diazotization protocols utilizing aqueous sodium nitrite and hydrochloric acid rely on the in situ generation of nitrous anhydride (N₂O₃) or protonated nitrous acid (H₂NO₂⁺). These species lack the electrophilicity required to attack the deactivated amine[2]. Furthermore, the amine exhibits 3, leading to multiphasic reaction mixtures that promote deleterious side reactions[3].

To overcome these barriers, the reaction environment must be shifted to concentrated sulfuric acid to generate 2. In >90% H₂SO₄, nitrous acid undergoes complete dehydration to form the nitrosonium ion (NO⁺), a highly potent electrophile capable of overcoming the activation energy barrier imposed by the deactivated amine[2][4].

Fig 1. Mechanistic rationale for selecting nitrosylsulfuric acid over standard aqueous diazotization.

Comparative Analysis of Diazotization Systems

The selection of the nitrosating system dictates the success of the reaction. The table below summarizes the quantitative and qualitative differences between common approaches for weakly basic amines.

| Diazotization System | Active Electrophile | Amine Solubility | Reaction Kinetics | Yield & Purity Profile |

| Aqueous NaNO₂ / HCl | N₂O₃ / H₂NO₂⁺ | Very Poor | Extremely Slow | Low yield; high azo-coupling byproducts |

| Alkyl Nitrite / Organic Solvent | Alkyl-ONO / NO⁺ | Moderate | Moderate | Variable; 5[5] |

| Nitrosylsulfuric Acid / Conc. H₂SO₄ | NO⁺ (Nitrosonium ion) | Excellent | Rapid & Complete | High yield; minimal side reactions[2] |

Experimental Protocols

The following self-validating protocols are adapted from established methodologies for 6[6].

Protocol A: Preparation of Nitrosylsulfuric Acid (NSA) Reagent

Note: Commercially available NSA (typically 40% in sulfuric acid) can be used, but fresh preparation ensures maximum titer and minimizes degradation products.

-

Charge a dry, multi-neck round-bottom flask with 50 mL of concentrated sulfuric acid (98%).

-

Cool the flask to 0–5 °C using an ice-salt bath.

-

Slowly add 7.5 g (1.1 equivalents relative to the amine) of finely powdered, dry sodium nitrite (NaNO₂) in small portions under vigorous mechanical stirring[2].

-

Causality Check: Maintain the internal temperature strictly below 10 °C during the addition. Exceeding this temperature causes the premature decomposition of NSA, evolving toxic nitrogen oxide (NOx) gases and lowering the effective NO⁺ concentration[2].

-

Stir the mixture until all solid NaNO₂ has dissolved, yielding a clear, viscous solution.

Protocol B: Diazotization of 3,6-Dichloro-4-methyl-2-nitroaniline

-

In a separate vessel, dissolve 0.1 mol of 3,6-Dichloro-4-methyl-2-nitroaniline in a mixture of 30 mL concentrated H₂SO₄ and 20 mL of 85% phosphoric acid (H₃PO₄)[3][6].

-

Causality Note: Phosphoric acid acts as a crucial co-solvent. It improves the solubility of the sterically hindered amine and prevents the reaction mixture from freezing or becoming unmanageably viscous at near-zero temperatures[6].

-

-

Cool the amine solution to 0–5 °C.

-

Transfer the amine solution to an addition funnel and add it dropwise to the prepared NSA solution from Protocol A.

-

Maintain the reaction temperature strictly between 0 °C and 10 °C.

-

After complete addition, allow the reaction to mature by stirring for 1.5 to 2 hours at 10 °C[6].

-

Self-Validation (In-Process Control): Extract a 10 µL aliquot of the reaction mixture and dilute it in 1 mL of ice water. A clear, pale-yellow solution indicates complete conversion to the water-soluble diazonium salt. The presence of a cloudy suspension indicates unreacted amine, requiring extended stirring[6].

Protocol C: Quenching and Downstream Preparation

-

Pour the viscous diazonium solution over 200 g of crushed ice under vigorous stirring to safely dilute the acid[6].

-

To quench the excess, highly reactive nitrosonium ions, add solid urea in 0.5 g increments until gas evolution (N₂ and CO₂) ceases[6].

-

Causality Note: Unquenched NO⁺ will aggressively oxidize downstream reagents or cause unwanted nitrosation in subsequent steps (e.g., reacting with Cu(I) in Sandmeyer halogenations).

-

-

Self-Validation: Verify the absence of excess NO⁺ using starch-iodide paper. The paper should remain unchanged; an immediate blue-black color indicates residual nitrosating agent, requiring more urea.

Fig 2. Step-by-step experimental workflow for the diazotization of heavily deactivated amines.

References

- Source: studfile.

- Source: orgsyn.

- Title: US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water Source: Google Patents URL

- Source: oup.

- Title: Troubleshooting common issues in diazotization reactions with butyl nitrite Source: Benchchem URL

- Source: chemicalbook.

Sources

- 1. CAS号列表_1_第513页_Chemicalbook [chemicalbook.com]

- 2. 0627 663 [studfile.net]

- 3. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]

- 4. academic.oup.com [academic.oup.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Application Note: Synthesis and Validation of High-Performance Azo Pigments Derived from 3,6-Dichloro-4-methyl-2-nitroaniline

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Chemical Rationale

Bridging the gap between high-performance industrial chemistry and pharmaceutical material science, this application note details the rigorous synthesis of azo pigments using 3,6-dichloro-4-methyl-2-nitroaniline (CAS: 19853-76-0)[1]. In drug development and medical device manufacturing, highly stable, biocompatible colorants are frequently required for polymer-based drug delivery implants and complex enteric coatings.

However, 3,6-dichloro-4-methyl-2-nitroaniline presents a significant synthetic challenge. The molecule features multiple strongly electron-withdrawing groups (two chloro groups and one nitro group) flanking the amine. This configuration severely depletes the electron density on the nitrogen atom, rendering the amine exceptionally weakly basic. Attempting diazotization using standard aqueous sodium nitrite (NaNO

To overcome this, the amine must be dissolved in concentrated sulfuric acid and treated with nitrosylsulfuric acid (HSO

Causality of reagent selection for weakly basic, highly hindered anilines.

Experimental Protocols: A Self-Validating System

The following protocols incorporate built-in validation steps to ensure reproducibility and prevent side reactions during azo coupling.

Protocol A: Preparation of the Diazonium Salt

-

Amine Dissolution: Dissolve 0.10 mol of 3,6-dichloro-4-methyl-2-nitroaniline in 150 mL of concentrated sulfuric acid (98%) under continuous mechanical stirring. Cool the reaction vessel to 0–5 °C using an ice-salt bath.

-

Nitrosylsulfuric Acid Addition: Slowly add 0.11 mol of nitrosylsulfuric acid (40% solution in sulfuric acid) dropwise over 30 minutes.

-

Causality: Dropwise addition controls the highly exothermic reaction, preventing the thermal decomposition of the fragile diazonium intermediate into phenolic byproducts[3].

-

-

Reaction Maturation: Stir the mixture continuously for 2 hours at 0–5 °C to ensure complete conversion.

-

Validation Step (Starch-Iodide Test): Spot the reaction mixture onto starch-iodide indicator paper. A rapid blue/black color change confirms the presence of excess nitrous acid, validating that the NO

donor was present in sufficient excess. -

Quenching: Add sulfamic acid in small aliquots until the starch-iodide test is negative.

-

Causality: Unreacted nitrous acid will oxidize the coupling component in the subsequent step, leading to dull pigment shades, structural impurities, and batch failure[4].

-

Protocol B: Azo Coupling (Synthesis of the Pigment)

-

Coupling Component Preparation: Dissolve 0.105 mol of the chosen coupling component (e.g., Naphthol AS-D for red pigments) in a dilute aqueous sodium hydroxide solution.

-

Precipitation: Reprecipitate the coupling component as a highly active, fine suspension by rapidly adding dilute acetic acid until the pH reaches 4.5–5.0.

-

Coupling Reaction: Slowly pour the diazonium salt solution (from Protocol A) into the coupling suspension. Maintain the temperature below 10 °C and strictly hold the pH between 4.0 and 5.0 using sodium acetate as a buffer.

-

Maturation and Isolation: Stir the slurry for 1 hour. Heat the mixture to 80 °C for 30 minutes to promote crystal growth (laking), then filter, wash with deionized water until the filtrate is neutral, and dry at 60 °C.

Reaction workflow for the diazotization and coupling of sterically hindered anilines.

Quantitative Data & Stoichiometric Summary

To ensure batch-to-batch consistency—a critical requirement for materials used in medical and pharmaceutical applications—precise stoichiometric ratios and thermal parameters must be maintained.

| Parameter / Reagent | Molar Ratio (vs. Amine) | Target Temperature | Critical Control Point (CCP) |

| 3,6-Dichloro-4-methyl-2-nitroaniline | 1.00 | 0–5 °C | Complete dissolution in H |

| Nitrosylsulfuric Acid | 1.10 | 0–5 °C | Exothermic control during addition |

| Sulfamic Acid (Quench) | As needed | < 10 °C | Negative starch-iodide test |

| Coupling Component (Naphthol AS) | 1.05 | 5–10 °C | Maintain pH 4.0–5.0 via buffer |

| Pigment Maturation | N/A | 80 °C | Crystal lattice stabilization |

Applications in Drug Development & Medical Materials

While traditionally utilized in high-grade industrial coatings, pigments derived from heavily substituted anilines like 3,6-dichloro-4-methyl-2-nitroaniline exhibit exceptional thermal stability and solvent resistance[3]. In the pharmaceutical and biomedical sectors, these properties are leveraged for:

-

Polymeric Implants: Coloring bio-durable polymers (e.g., polyurethane or medical-grade silicone) used in long-term drug delivery devices. The pigment must withstand high melt-extrusion temperatures without degrading or altering the polymer's mechanical properties.

-

Enteric Coatings & Diagnostics: Acting as a visual tracer in complex, multi-layer tablet coatings to ensure uniform thickness and batch consistency during manufacturing.

Because the resulting azo pigments possess extremely high molecular weights and dense crystal lattices, they are virtually insoluble in biological fluids. This lack of solubility minimizes the risk of systemic absorption, providing a highly favorable toxicological profile for specific medical device and tracer applications.

References

- CAS号列表_1_第513页, chemicalbook.com.

- Industrial Organic Pigments: Production, Properties, Applic

- Azo Dyes: Production & Classific

- Product Class 23: Arenediazonium Salts, thieme-connect.de.

Sources

Application Notes & Protocols for the Synthesis of Azo Dyes from 3,6-Dichloro-4-methyl-2-nitroaniline

Introduction: The Versatility of Azo Dyes

Azo dyes represent the most extensive and versatile class of synthetic colorants, accounting for over 60% of all dyes used in various industries.[1] Their importance stems from their straightforward and cost-effective synthesis, structural diversity, and the wide spectrum of colors they can produce, ranging from yellow and orange to red, brown, and blue.[2][3] The fundamental structure of an azo dye is characterized by the presence of one or more azo groups (–N=N–), which act as the primary chromophore, linking two aromatic systems.[1][2]

The synthesis of these vibrant compounds is elegantly achieved through a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1][4] This guide provides a detailed protocol for the synthesis of azo dyes using 3,6-Dichloro-4-methyl-2-nitroaniline as the diazo component. This particular starting material, with its electron-withdrawing chloro and nitro groups, is an interesting precursor for producing dyes with potentially high lightfastness and stability. These application notes are designed for researchers and scientists in organic synthesis, materials science, and chemical development, offering a framework for the laboratory-scale production of novel colorants.

Critical Safety & Handling Precautions

The synthesis of azo dyes involves the use of hazardous materials. Strict adherence to safety protocols is mandatory.

-

3,6-Dichloro-4-methyl-2-nitroaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[5][6] It may cause damage to organs through prolonged or repeated exposure.[5][6] Always handle this chemical in a well-ventilated area or a chemical fume hood.[5][7]

-

Acids and Bases: Concentrated acids (e.g., HCl) and bases (e.g., NaOH) are corrosive. Handle with extreme care.

-

Diazonium Salts: Aromatic diazonium salts are unstable and can be explosive when isolated in a dry state.[1][8] Never isolate the diazonium salt. It should always be prepared in a cold solution (0-5 °C) and used immediately in situ for the subsequent coupling reaction.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, safety goggles, and chemical-resistant gloves.[5]

Spill & Waste Management: In case of a spill, contain the material with an inert absorbent (e.g., sand or vermiculite) and dispose of it as hazardous waste.[7] Do not allow chemicals to enter the environment, as they can be toxic to aquatic life.[5] All chemical waste must be disposed of according to institutional and local regulations.

Principle of Synthesis: A Two-Stage Reaction

The synthesis is a sequential process involving two core chemical transformations:

-

Diazotization: The primary amine group of 3,6-Dichloro-4-methyl-2-nitroaniline is converted into a highly reactive diazonium salt (R-N₂⁺Cl⁻). This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[9] The reaction is highly exothermic and must be performed at low temperatures (0–5 °C) to prevent the decomposition of the unstable diazonium salt.[1][8]

-

Azo Coupling: The resulting diazonium salt acts as an electrophile in an electrophilic aromatic substitution reaction.[10][11] It reacts with an electron-rich "coupling component," such as a phenol or an aromatic amine, to form the stable azo compound. The position of the coupling on the aromatic ring of the coupling component is typically para to the activating group (e.g., -OH or -NH₂), unless that position is blocked.[10][11] The choice of coupling component is critical as it determines the final color and properties of the dye.[12]

Experimental Workflow Diagram

Caption: Experimental workflow for azo dye synthesis.

Protocol 1: Diazotization of 3,6-Dichloro-4-methyl-2-nitroaniline

This protocol details the conversion of the primary amine to its corresponding diazonium salt.

Materials & Equipment:

-

3,6-Dichloro-4-methyl-2-nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

250 mL Beaker or Round-Bottom Flask

-

Magnetic Stirrer and Stir Bar

-

Ice Bath

-

Graduated Cylinders & Pipettes

-

Thermometer

Procedure:

-

Amine Solution Preparation: In a 250 mL beaker, suspend 2.21 g (0.01 mol) of 3,6-Dichloro-4-methyl-2-nitroaniline in a mixture of 5 mL of concentrated HCl and 20 mL of deionized water.

-

Causality: The amine is often sparingly soluble in water. The strong acid protonates the amine group, forming a more soluble salt and providing the necessary acidic medium for the subsequent reaction with nitrous acid.

-

-

Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0–5 °C with continuous stirring. It is critical to maintain this temperature range throughout the diazotization process.

-

Causality: Diazonium salts are thermally unstable and readily decompose at higher temperatures, which would lead to side products (like phenols) and a lower yield of the desired dye.[1]

-

-

Nitrite Solution Preparation: In a separate small beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold deionized water.

-

Causality: A slight molar excess of sodium nitrite ensures the complete conversion of the primary amine.

-

-

Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold, stirred amine suspension over 10-15 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C.

-

Causality: The slow, dropwise addition is crucial to control the exothermic reaction and prevent a localized temperature increase, which would decompose the product.[13]

-

-

Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes. The reaction mixture should become a clear, pale yellow solution, indicating the formation of the soluble diazonium salt.

The resulting cold diazonium salt solution is now ready for immediate use in the azo coupling step. DO NOT attempt to isolate the solid diazonium salt.

Protocol 2: Azo Coupling with 2-Naphthol

This protocol describes the reaction of the prepared diazonium salt with 2-naphthol to produce a vibrant azo dye.

Materials & Equipment:

-

2-Naphthol

-

Sodium Hydroxide (NaOH)

-

The cold diazonium salt solution from Protocol 1

-

400 mL Beaker

-

Magnetic Stirrer and Stir Bar

-

Ice Bath

-

Vacuum Filtration Apparatus (Büchner funnel, filter flask)

Procedure:

-

Coupling Component Preparation: In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 1 M sodium hydroxide solution. Stir until a clear solution is obtained.

-

Causality: 2-naphthol is dissolved in an alkaline solution to deprotonate the hydroxyl group, forming the highly reactive sodium naphthoxide ion. This significantly increases the electron density of the aromatic ring, making it a much more potent nucleophile for the electrophilic attack by the diazonium salt.

-

-

Cooling: Cool the 2-naphthol solution to 0–5 °C in an ice bath.

-

Coupling Reaction: While stirring vigorously, slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution.

-

Causality: A slow addition with efficient mixing ensures a uniform reaction and prevents side reactions.

-

-

Dye Precipitation: A brightly colored precipitate should form immediately upon mixing. The color is often an intense red or orange.

-

Reaction Completion: Continue to stir the mixture in the ice bath for 30 minutes after the addition is complete to ensure the reaction goes to completion.

-

Isolation: Isolate the crude azo dye by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with several portions of cold deionized water until the filtrate is colorless and neutral to pH paper. This removes any unreacted starting materials and inorganic salts.

-

Drying: Allow the solid dye to air-dry or dry it in a desiccator. Record the final mass and calculate the percentage yield.

Quantitative Data Summary

| Parameter | Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume |

| Diazotization | 3,6-Dichloro-4-methyl-2-nitroaniline | 221.05 | 0.01 | 2.21 g |

| Concentrated HCl | 36.46 | ~0.06 | 5 mL | |

| Sodium Nitrite (NaNO₂) | 69.00 | 0.011 | 0.76 g | |

| Azo Coupling | 2-Naphthol | 144.17 | 0.01 | 1.44 g |

| Sodium Hydroxide (NaOH) | 40.00 | 0.05 | 50 mL of 1M soln. | |

| Reaction Conditions | Temperature | - | - | 0–5 °C |

| Reaction Time (Diazotization) | - | - | ~30 min | |

| Reaction Time (Coupling) | - | - | ~30 min |

Purification and Characterization

-

Purification: The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid, to obtain a product of high purity.

-

Characterization: The structure and purity of the synthesized dye should be confirmed using modern analytical techniques:

-

FTIR Spectroscopy: To identify characteristic functional groups, such as the N=N stretch and aromatic C-H bonds.

-

UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye, which corresponds to its color.[14]

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the molecule.[14]

-

Mass Spectrometry: To confirm the molecular weight of the synthesized dye.

-

Potential Applications

Azo dyes synthesized from halogenated and nitrated anilines are valuable for several applications:

-

Textile Dyes: These dyes can be used for dyeing natural and synthetic fibers, often exhibiting good fastness properties due to their molecular structure.[15]

-

Pigments: By increasing molecular size and reducing solubility, these compounds can be adapted for use as pigments in paints, inks, and plastics.[16]

-

Research Applications: The synthesis serves as an excellent model for studying structure-property relationships, exploring how different substituents affect the color and stability of azo compounds.[16][17]

References

- Unknown. The Synthesis of Azo Dyes. Retrieved from a general chemistry lab manual source.

-

CPAchem Ltd. (2025, February 26). Safety Data Sheet for 2-Methyl-4-nitroaniline. Retrieved from [Link]

- Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271.

- Cai, K., He, H., Chang, Y., & Xu, W. (2014). An Efficient and Green Route to Synthesize Azo Compounds through Methyl Nitrite. Green and Sustainable Chemistry, 4, 111-119.

-

Wikipedia. Azo coupling. Retrieved from [Link]

- Al-Rufaie, M. M., & Jber, N. R. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review.

- Mini, S., et al. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Asian Journal of Chemistry, 30(8), 1777-1781.

- Kareem, A. F., Thejeel, K. A., & Ismael, H. I. (2022). Review, Analyses of azo dyes' synthesis, characterization and biological activity. Zien Journals Publishing.

- Al-Adilee, K. J. (2021). Review on Azo-Compounds and Their Applications.

- Unknown. (2024, July 15). Synthesis, Characterization, and Applications of Azo Compounds from Aromatic Amines. International Journal of Research and Analytical Reviews (IJRAR).

-

Organic Chemistry Portal. Azo coupling. Retrieved from [Link]

- Unknown. (2018, December 17). Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1,4 Phenylene Diamine and Studying its Dyeing. Journal of Biochemical Technology, 9(4), 33-42.

- Obadahun, J., Tsaku, J. E., & Emmanuel, S. A. (2021). Synthesis, Characterization and Antimicrobial Properties of Azo Dyes Derived from Sulphanilic Acid. Global Scientific Journals, 9(11).

- Unknown. (2020, March 29). Diazonium Salts. University-level organic chemistry lecture notes.

- Unknown. (2016). The diazotization process.

- Hartman, W. W., & Dickey, J. B. (1934). m-Nitrophenol. Organic Syntheses, 14, 67.

- Sandoz Ltd. (1989). Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. U.S.

-

Organic Chemistry Portal. Diazotisation. Retrieved from [Link]

-

The Good Scents Company. ceteareth-25. Retrieved from [Link]

Sources

- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. jbiochemtech.com [jbiochemtech.com]

- 4. researchgate.net [researchgate.net]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. cpachem.com [cpachem.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. lkouniv.ac.in [lkouniv.ac.in]

- 9. Diazotisation [organic-chemistry.org]

- 10. Azo coupling - Wikipedia [en.wikipedia.org]

- 11. Azo Coupling [organic-chemistry.org]

- 12. zienjournals.com [zienjournals.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. asianpubs.org [asianpubs.org]

- 15. ijorarjournal.com [ijorarjournal.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

Application Note: Synthesis and Derivatization of 3,6-Dichloro-4-methyl-2-nitroaniline in Agrochemical Discovery

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Drug Development Professionals Compound: 3,6-Dichloro-4-methyl-2-nitroaniline (CAS: 19853-76-0)

Executive Summary

In modern agrochemical discovery, highly functionalized aromatic scaffolds serve as the foundational building blocks for next-generation crop protection agents. 3,6-Dichloro-4-methyl-2-nitroaniline is a premier pentasubstituted intermediate. Its unique substitution pattern—featuring orthogonal reactive sites (amine, nitro, and halogens)—makes it an ideal precursor for Protoporphyrinogen IX oxidase (PPO) inhibitors, phenylpyrazole herbicides, and benzimidazole-based safeners. This application note details the mechanistic rationale, optimized protocols, and chemoselective strategies required to successfully derivatize this sterically hindered and electronically deactivated scaffold.

Mechanistic Insights: The Pentasubstituted Challenge

Working with 3,6-dichloro-4-methyl-2-nitroaniline requires overcoming significant steric and electronic hurdles. The amino group at position 1 is flanked by an ortho-nitro group (C2) and an ortho-chloro group (C6).

-

Electronic Deactivation: The inductive electron withdrawal from the two chlorine atoms, combined with the strong resonance withdrawal from the nitro group, drastically reduces the basicity and nucleophilicity of the amine.

-

Causality in Reagent Selection: Standard diazotization using aqueous sodium nitrite (NaNO₂) and hydrochloric acid (HCl) fails, typically resulting in unreacted starting material. To overcome this, diazotization must be performed using nitrosyl sulfuric acid (prepared in situ from NaNO₂ and concentrated H₂SO₄). This generates the highly electrophilic nitrosonium ion (NO⁺), which is potent enough to attack the deactivated amine[1].

-

Chemoselective Reduction: When converting the nitro group to an o-phenylenediamine, standard catalytic hydrogenation (e.g., H₂ with Pd/C) poses a severe risk of hydrodehalogenation (cleaving the C-Cl bonds). Therefore, single-electron transfer reductions using Béchamp conditions (Iron powder/NH₄Cl) or Stannous Chloride (SnCl₂) are strictly required to preserve the halogenation pattern[2].

Divergent Synthetic Workflows

The following diagram illustrates the divergent synthetic pathways from the core scaffold to three distinct classes of agrochemical derivatives.

Figure 1: Divergent synthetic pathways of 3,6-Dichloro-4-methyl-2-nitroaniline to key herbicide classes.

Experimental Protocols

Protocol A: Synthesis of (3,6-Dichloro-4-methyl-2-nitrophenyl)hydrazine

Pathway to Phenylpyrazole Herbicides

Self-Validating Logic: Phenylhydrazines are notoriously prone to oxidation and decomposition. By performing the reduction of the diazonium intermediate rapidly at sub-zero temperatures using SnCl₂ in concentrated HCl, the highly acidic medium stabilizes the diazonium salt while driving the reduction forward, preventing the formation of undesired phenolic byproducts[3],[4].

Step-by-Step Methodology:

-

Preparation of Nitrosyl Sulfuric Acid: Cool concentrated H₂SO₄ (10 mL per gram of starting aniline) to 0 °C in an ice-salt bath. Slowly add NaNO₂ (1.2 eq) in small portions under vigorous stirring, ensuring the internal temperature does not exceed 5 °C. Heat gently to 70 °C until fully dissolved, then cool back to 0 °C[1].

-

Diazotization: Dissolve 3,6-dichloro-4-methyl-2-nitroaniline (1.0 eq) in a minimal volume of glacial acetic acid. Add this solution dropwise to the nitrosyl sulfuric acid at 0–5 °C. Stir for 2 hours. Validation: Spot on TLC (eluent: Hexane/EtOAc 4:1); the disappearance of the bright yellow aniline spot indicates complete diazonium formation.

-

Reduction: In a separate robust flask, dissolve SnCl₂·2H₂O (3.5 eq) in concentrated HCl (5 mL/g). Cool this reducing bath to -5 °C[3].

-

Hydrazine Formation: Transfer the cold diazonium solution dropwise into the SnCl₂ solution under vigorous mechanical stirring. A thick, pale precipitate of the hydrazine hydrochloride salt will immediately begin to form.

-

Isolation: Allow the mixture to warm to room temperature and stir for an additional 2 hours. Filter the precipitate via a Büchner funnel, wash thoroughly with cold ethanol to remove residual acid and tin salts, and dry under high vacuum.

Protocol B: Chemoselective Reduction to 3,6-Dichloro-4-methylbenzene-1,2-diamine

Pathway to Benzimidazole Safeners

Self-Validating Logic: To avoid the hydrodehalogenation commonly seen with palladium catalysts, Iron powder paired with an ammonium chloride buffer provides a mild, surface-mediated electron transfer that strictly targets the nitro group[2].

Step-by-Step Methodology:

-

Reaction Setup: Suspend 3,6-dichloro-4-methyl-2-nitroaniline (1.0 eq) in a solvent mixture of Ethanol and Water (3:1 v/v, 15 mL/g).

-

Activation: Add fine Iron powder (5.0 eq, 325 mesh) and Ammonium Chloride (2.0 eq). The NH₄Cl acts as a mild proton source that activates the iron surface without creating an overly acidic environment that could lead to side reactions[2].

-

Reflux: Heat the mixture to 80 °C (reflux) under an inert argon atmosphere for 4 hours.

-

Workup & Filtration: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the iron oxide sludge. Critical Step: Wash the Celite pad thoroughly with hot ethyl acetate (3 × 20 mL) to ensure complete recovery of the diamine, which tends to adsorb to the iron sludge.

-